Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which this compound is a part of, have been found to have anti-inflammatory effects mediated chiefly through inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection , whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .
Action Environment
The solubility of thiazole in different solvents could potentially influence its action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 6-fluorobenzo[d]thiazole-2-carboxylic acid with piperazine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors or batch reactors with precise control over temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are used.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidines or other reduced derivatives.
Substitution: Substituted piperazines or other derivatives.
Scientific Research Applications
Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biology: The compound is used in biological assays to investigate its effects on various cellular processes.
Industry: It serves as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Piperazine derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological properties.
Uniqueness: Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiazole ring and the presence of the piperazine moiety, which contributes to its distinct biological and chemical properties.
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Properties
IUPAC Name |
ethyl 4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S.ClH/c1-2-20-14(19)18-7-5-17(6-8-18)13-16-11-4-3-10(15)9-12(11)21-13;/h3-4,9H,2,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBMKXAROJGYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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